4-Chloro-6-ethynylthieno[2,3-d]pyrimidine
Description
Evolution of Heterocyclic Systems in Drug Discovery Research
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the field of drug discovery. researchgate.netnih.gov Their prevalence in nature is mirrored in synthetic drug design, where they form the core of a vast number of pharmaceuticals. The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties, enabling these molecules to engage in specific interactions with biological macromolecules such as enzymes and receptors. Over the decades, the focus of heterocyclic chemistry has evolved from the discovery of new ring systems to the strategic design and synthesis of highly functionalized scaffolds that can be tailored to interact with specific biological targets with high affinity and selectivity.
The Thieno[2,3-d]pyrimidine (B153573) Core: Structural Features and Bioisosteric Relationships with Purine Bases
The thieno[2,3-d]pyrimidine core consists of a thiophene (B33073) ring fused to a pyrimidine (B1678525) ring. This bicyclic system is of particular interest due to its structural resemblance to purine, a fundamental component of nucleic acids (adenine and guanine) and a key element in numerous biochemical processes. This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to act as mimics of endogenous purines, enabling them to interact with the ATP-binding sites of various enzymes, most notably kinases. nih.gov This mimicry is a key factor in their broad spectrum of biological activities.
Overview of Established Biological Activities Associated with Thieno[2,3-d]pyrimidine Derivatives
The versatility of the thieno[2,3-d]pyrimidine scaffold has led to the development of derivatives with a wide array of biological activities. These compounds have been extensively investigated and have shown potential as:
Anticancer agents: Primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. researchgate.netresearchgate.net
Antiviral agents: By targeting viral enzymes essential for replication.
Anti-inflammatory agents: Through the modulation of inflammatory pathways.
Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.
Central Nervous System (CNS) agents: Showing potential in the treatment of various neurological disorders. nih.gov
This broad range of activities underscores the importance of the thieno[2,3-d]pyrimidine scaffold in medicinal chemistry.
Rationale for Focused Investigation on 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine as a Privileged Scaffold
The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. This compound has emerged as a privileged scaffold due to the strategic placement of its functional groups, which allows for the synthesis of highly specific and potent inhibitors of protein kinases.
The key to its utility lies in its two reactive sites:
The 4-chloro group: This position is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide variety of substituents, such as anilines. This enables the fine-tuning of the molecule's interaction with the target protein, influencing its potency and selectivity.
The 6-ethynyl group: The terminal alkyne functionality is a key feature for the development of covalent inhibitors. It can form a covalent bond with a cysteine residue in the active site of certain kinases, leading to irreversible inhibition. pnas.orgnih.gov This mode of action can result in prolonged pharmacological effects and increased potency.
This dual functionality makes this compound a powerful building block for creating a diverse library of kinase inhibitors with tailored properties.
Research Objectives and Scope of Academic Inquiry
The primary research objective for the investigation of this compound is its utilization as a key intermediate in the synthesis of novel, potent, and selective kinase inhibitors for therapeutic applications, particularly in oncology. The scope of academic and industrial inquiry includes:
The development of efficient and scalable synthetic routes to this compound.
The exploration of its reactivity at the 4-position with a diverse range of nucleophiles to generate extensive libraries of derivatives.
The investigation of the role of the 6-ethynyl group in the covalent modification of target kinases.
The evaluation of the resulting derivatives for their biological activity against various kinase targets and in cellular and in vivo models of disease.
The elucidation of the structure-activity relationships (SAR) of the synthesized compounds to guide the design of next-generation inhibitors with improved therapeutic profiles.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H3ClN2S |
|---|---|
Molecular Weight |
194.64 g/mol |
IUPAC Name |
4-chloro-6-ethynylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H3ClN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h1,3-4H |
InChI Key |
CDPOSFYOHWRFIN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(S1)N=CN=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for 4 Chloro 6 Ethynylthieno 2,3 D Pyrimidine
Retrosynthetic Analysis of the Thieno[2,3-d]pyrimidine (B153573) Core
Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available, or easily synthesized precursors. For the thieno[2,3-d]pyrimidine core, the most common disconnection strategies involve breaking the bonds of the pyrimidine (B1678525) ring, which simplifies the structure to a more manageable thiophene-based intermediate. This approach is generally favored due to the wide availability of methods for synthesizing polysubstituted thiophenes.
The most crucial precursors for the synthesis of the thieno[2,3-d]pyrimidine system are 2-aminothiophenes bearing an electron-withdrawing group at the 3-position. sci-hub.se These functional groups, typically a nitrile, ester, or amide, are essential for the subsequent cyclization step to form the pyrimidine ring.
The Gewald reaction is a powerful and widely used one-pot procedure for synthesizing these key 2-aminothiophene intermediates. scielo.brnih.gov This reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine (B109124) or triethylamine (B128534). nih.govresearchgate.net The versatility of the Gewald reaction allows for the introduction of various substituents on the thiophene (B33073) ring by simply changing the starting carbonyl compound.
Table 1: Common 2-Aminothiophene Precursors
| Precursor Structure | Name | Typical Synthesis Method |
|---|---|---|
| 2-Aminothiophene-3-carbonitrile (B183302) | Gewald Reaction | |
| Ethyl 2-aminothiophene-3-carboxylate | Gewald Reaction |
Once the 2-aminothiophene intermediate is obtained, the next strategic step is the annulation (fusion) of the pyrimidine ring. This is achieved by reacting the 2-amino group and the adjacent 3-position substituent with a reagent that can provide the necessary carbon and nitrogen atoms to complete the six-membered ring.
Several strategies exist for this transformation:
Reaction with Formic Acid or Derivatives: Heating a 2-aminothiophene-3-carboxamide (B79593) with formic acid is a direct method to form the thieno[2,3-d]pyrimidin-4-one ring system. tubitak.gov.tr
Reaction with Urea (B33335): Fusing a 2-aminothiophene-3-carboxylate with urea at high temperatures is a classical method to produce thieno[2,3-d]pyrimidine-2,4-diols. ijacskros.com
Dimroth Rearrangement: A modern approach involves reacting the 2-aminothiophene-3-carbonitrile with an agent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate, which then undergoes an acid-catalyzed Dimroth rearrangement with various anilines to yield 4-anilino-thieno[2,3-d]pyrimidines. scielo.br
Classical and Modern Synthetic Routes to Thieno[2,3-d]pyrimidine Systems
Building upon the retrosynthetic framework, various specific synthetic routes have been developed and optimized over the years. These methods can be broadly categorized based on the primary precursor used for the cyclization.
A prevalent and versatile pathway to the thieno[2,3-d]pyrimidine core begins with appropriately substituted 2-aminothiophene-3-carboxylates, -carbonitriles, or -carboxamides. nih.govijacskros.com These intermediates undergo cyclocondensation reactions with various single-carbon synthons to form the pyrimidine ring.
For instance, the reaction of 2-aminothiophene-3-carboxamide derivatives with aldehydes in the presence of an acid catalyst can lead to the formation of 2-substituted-thieno[2,3-d]pyrimidin-4-ones. sci-hub.senih.gov Another common approach is the reaction of methyl 2-aminothiophene-3-carboxylate with urea, which upon heating, cyclizes to form thieno[2,3-d]pyrimidine-2,4-diol. ijacskros.com This diol serves as a versatile intermediate for further functionalization.
While building the pyrimidine ring onto a pre-formed thiophene is more common, an alternative strategy involves starting with a functionalized pyrimidine and constructing the thiophene ring onto it. sci-hub.seresearchgate.net This approach is less frequently employed for the thieno[2,3-d] isomer but represents a valid synthetic alternative. For example, a pyrimidine with appropriate functional groups at the 4 and 5 positions could be used as a backbone. A reagent capable of providing the sulfur atom and the remaining two carbon atoms of the thiophene ring would then be used in a cyclization reaction to afford the fused heterocyclic system.
Targeted Introduction of the 4-Chloro Substituent
The introduction of the chlorine atom at the 4-position is a critical step in the synthesis of the target compound, as this position is often activated for subsequent nucleophilic substitution or cross-coupling reactions. pnas.org The most common and effective method for this transformation is the chlorination of the corresponding 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine (the tautomeric form of 4-hydroxythieno[2,3-d]pyrimidine). nih.gov
This conversion is typically achieved by heating the thienopyrimidinone precursor with a strong chlorinating agent. nih.gov Phosphoryl chloride (POCl₃) is the reagent of choice for this reaction, often used as both the reagent and the solvent. nih.govijacskros.com The reaction proceeds by converting the amide/lactam oxygen into a better leaving group, which is then displaced by a chloride ion to yield the 4-chlorothieno[2,3-d]pyrimidine. nih.gov This intermediate, specifically 6-bromo-4-chlorothieno[2,3-d]pyrimidine, is the direct precursor for introducing the ethynyl (B1212043) group via Sonogashira coupling. pnas.org
Table 2: Key Chlorination Reaction
| Starting Material | Reagent | Product |
|---|
Chlorination Reagents and Reaction Conditions
The conversion of a hydroxyl or oxo group at the 4-position of the thieno[2,3-d]pyrimidine ring system to a chloride is a crucial step in the synthesis of the target compound. This transformation is typically achieved through the use of a strong chlorinating agent. The most commonly employed reagent for this purpose is phosphoryl chloride (POCl₃), also known as phosphorus oxychloride. nih.govnih.gov
The reaction generally involves heating the precursor, a 6-substituted-thieno[2,3-d]pyrimidin-4-one, in neat phosphoryl chloride at reflux temperatures. nih.govatlantis-press.com In some procedures, a high-boiling point solvent such as toluene (B28343) may be used. atlantis-press.com The reaction time can vary from a few hours to over 20 hours, depending on the specific substrate and scale. atlantis-press.comnih.gov To facilitate the reaction, a catalytic amount of an organic base or N,N-dimethylformamide (DMF) is sometimes added. chemicalbook.com Upon completion, the excess phosphoryl chloride is carefully removed, often by distillation under reduced pressure or by quenching the reaction mixture with ice water, which precipitates the chlorinated product. atlantis-press.comchemicalbook.com
| Reagent | Catalyst/Additive | Typical Conditions | Reference |
|---|---|---|---|
| Phosphoryl Chloride (POCl₃) | None (neat) | Reflux, 1-2 hours | atlantis-press.com |
| Phosphoryl Chloride (POCl₃) | N,N-Dimethylformamide (DMF) | 120 °C, 3 hours | chemicalbook.com |
| Phosphoryl Chloride (POCl₃) | None | Reflux, 20-24 hours | nih.gov |
Regioselectivity Considerations
The chlorination of the thieno[2,3-d]pyrimidine core is highly regioselective. The selectivity of this reaction is primarily dictated by the structure of the starting material. The synthesis typically begins with a precursor that has an oxo group specifically at the C-4 position of the pyrimidine ring. Therefore, reagents like phosphoryl chloride will selectively replace this C4-oxo group with a chlorine atom.
Incorporation of the 6-Ethynyl Moiety
The introduction of the ethynyl group at the C-6 position of the thieno[2,3-d]pyrimidine scaffold is a pivotal step that is most commonly accomplished via a palladium-catalyzed cross-coupling reaction. This requires a precursor that has been functionalized at the 6-position with a suitable leaving group, typically a halide such as bromide or iodide.
Sonogashira Coupling Strategies for Alkynylation
The Sonogashira coupling reaction is the most prevalent and efficient method for forming the crucial C-C bond between the thieno[2,3-d]pyrimidine core and the ethynyl moiety. nih.govnih.gov This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org In the synthesis of 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine, the reaction is performed on a 4-chloro-6-halothieno[2,3-d]pyrimidine intermediate. nih.govpnas.org
The standard conditions for a Sonogashira coupling involve a palladium catalyst, often tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), in conjunction with a copper(I) cocatalyst, typically copper(I) iodide (CuI). nih.govrsc.org The reaction is carried out in the presence of an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which serves to neutralize the hydrogen halide formed during the reaction and to facilitate the catalytic cycle. The source of the ethynyl group can be acetylene (B1199291) gas or, more conveniently, a protected alkyne like trimethylsilylacetylene (B32187) (TMSA). If a protected alkyne is used, a subsequent deprotection step (e.g., with a fluoride (B91410) source or base) is required to reveal the terminal alkyne.
| Component | Examples | Function |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |
| Copper(I) Cocatalyst | Copper(I) Iodide (CuI) | Facilitates the reaction with the alkyne |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Acid scavenger |
| Solvent | Tetrahydrofuran (THF), Toluene, DMF | Reaction medium |
| Alkyne Source | Trimethylsilylacetylene, Phenylacetylene | Provides the ethynyl group |
Alternative Ethynylation Methods
While the Sonogashira coupling is the dominant strategy, variations and alternative methods for ethynylation exist. A significant alternative is the copper-free Sonogashira coupling. researchgate.net These protocols still rely on a palladium catalyst but circumvent the need for a copper cocatalyst, which can sometimes lead to undesirable side reactions (such as Glaser coupling of the alkyne) and can be toxic. Copper-free conditions are often considered more environmentally benign and can simplify product purification. researchgate.net
Other potential, though less commonly reported for this specific scaffold, C-C bond-forming reactions could theoretically be employed. These include other palladium-catalyzed cross-coupling reactions or copper-mediated reactions like the Castro-Stephens coupling, although the latter typically requires a pre-formed copper acetylide. For the synthesis of this compound, the Sonogashira reaction and its copper-free variants remain the most practical and widely documented approaches.
Optimization of Synthetic Pathways for Yield and Purity
Optimizing the synthesis of this compound involves refining the conditions for each key step to maximize yield and minimize the formation of impurities.
For the chlorination step , optimization focuses on reaction time and temperature. Incomplete reactions can leave unreacted starting material, while excessively harsh conditions might lead to degradation and by-product formation. The choice of solvent and the use of additives like DMF can also be tuned to improve the reaction rate and yield. atlantis-press.comchemicalbook.com
For the Sonogashira coupling , a wider range of parameters can be adjusted for optimization.
Catalyst System : Screening different palladium sources (e.g., Pd₂(dba)₃) and phosphine (B1218219) ligands (both monodentate and bidentate) can significantly impact catalytic activity and selectivity. rsc.org The choice of ligand can be crucial for preventing catalyst deactivation and promoting efficient coupling.
Solvent and Base : The reaction outcome can be highly dependent on the solvent. Solvents such as DMF, THF, toluene, and acetonitrile (B52724) have been shown to affect the yield of Sonogashira reactions. researchgate.net The choice of amine base can also influence the reaction rate.
Temperature : While many Sonogashira couplings are run at elevated temperatures, some modern catalyst systems are effective at room temperature, which can improve the functional group tolerance and reduce side reactions. nih.gov
Reaction Technology : The use of microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of various thieno[2,3-d]pyrimidine derivatives. scielo.br This technology offers an effective way to optimize the synthesis by providing rapid and efficient heating.
Chemical Reactivity and Derivatization Strategies of 4 Chloro 6 Ethynylthieno 2,3 D Pyrimidine
Reactivity of the 4-Chloro Group
The chlorine atom at the C4 position of the pyrimidine (B1678525) ring is susceptible to displacement through various reactions, making it a versatile handle for introducing diverse functional groups. This reactivity is primarily governed by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying chloro-substituted pyrimidines. nih.gov The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine substituent.
The substitution of the 4-chloro group with primary and secondary amines is a widely used method for synthesizing 4-aminothieno[2,3-d]pyrimidine derivatives. This reaction typically proceeds by treating the chloro-substituted parent compound with an appropriate amine. nih.gov The reaction conditions can be influenced by the basicity and steric hindrance of the amine. preprints.org For instance, the amination of related 4-chloropyrimidine (B154816) systems has been successfully carried out in various solvents, including water, which can offer environmental and cost benefits. nih.gov Acid catalysis is sometimes employed to promote the reaction with less nucleophilic amines like anilines, although care must be taken to avoid competing hydrolysis of the starting material. nih.govpreprints.org
The general scheme for the amination of 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine is depicted below:
Scheme 1: General Amination Reaction

In this reaction, R1 and R2 can be hydrogen, alkyl, aryl, or part of a cyclic structure.
Table 1: Examples of Amination Reactions on Related Chloro-Substituted Heterocycles
| Amine Nucleophile | Product | Reaction Conditions | Yield (%) |
| Aniline (B41778) | 4-Phenylamino-thieno[2,3-d]pyrimidine derivative | HCl (cat.), Water, 80°C | 89 |
| Benzylamine | 4-Benzylamino-thieno[2,3-d]pyrimidine derivative | Water, 80°C | High |
| Morpholine (B109124) | 4-Morpholinyl-thieno[2,3-d]pyrimidine derivative | DMF, 150°C | 66 |
The 4-chloro group can also be displaced by oxygen and sulfur nucleophiles to form the corresponding ethers and thioethers. Alkoxylation is typically achieved by reacting the substrate with an alkoxide, such as sodium ethoxide, in an alcoholic solvent. mdpi.com Similarly, thiolation can be carried out using a thiol in the presence of a base. These reactions expand the range of accessible derivatives, allowing for the introduction of different functionalities that can modulate the compound's physicochemical properties.
Table 2: Representative Alkoxylation and Thiolation Reactions
| Nucleophile | Reagent | Product Type |
| Ethoxide | Sodium Ethoxide in Ethanol | 4-Ethoxy-6-ethynylthieno[2,3-d]pyrimidine |
| Thiophenol | Thiophenol, Base | 4-(Phenylthio)-6-ethynylthieno[2,3-d]pyrimidine |
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
The Suzuki-Miyaura coupling reaction is a powerful method for introducing aryl and heteroaryl groups at the C4 position. nih.gov This reaction involves the coupling of the 4-chloro-thieno[2,3-d]pyrimidine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's outcome. researchgate.net This methodology provides access to a wide array of 4-aryl and 4-heteroaryl thieno[2,3-d]pyrimidines, which are of significant interest in drug discovery. researchgate.net
Table 3: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example |
| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2 |
| Ligand | PPh3, SPhos |
| Base | K3PO4, K2CO3 |
| Solvent | 1,4-Dioxane, Toluene (B28343) |
| Boronic Acid | Phenylboronic acid, 3-Furylboronic acid |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org It serves as a complementary method to the classical SNAr amination, often allowing for the coupling of a broader range of amines, including those that are less nucleophilic or sterically hindered, under milder conditions. wikipedia.orgbeilstein-journals.org The reaction typically employs a palladium precursor, a phosphine (B1218219) ligand, and a base. libretexts.org The development of various generations of catalyst systems has expanded the scope of this transformation significantly. wikipedia.org This reaction is particularly valuable for synthesizing complex aryl and heteroaryl amines. beilstein-journals.org
Table 4: Key Components of Buchwald-Hartwig Amination
| Component | Examples |
| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 |
| Ligand | X-Phos, BINAP, DPPF |
| Base | KOt-Bu, Cs2CO3 |
| Solvent | Toluene, Dioxane |
Palladium-Catalyzed Cross-Coupling Reactions at C4
Stille Coupling and Other Cross-Coupling Methods
The chlorine atom at the C4 position of the thieno[2,3-d]pyrimidine (B153573) core is susceptible to nucleophilic substitution, making it an ideal site for modification. While direct nucleophilic aromatic substitution is common, palladium-catalyzed cross-coupling reactions, such as Stille coupling, offer a powerful alternative for forming carbon-carbon bonds.
Stille coupling involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. For this compound, this would typically involve reacting it with various organostannanes (R-Sn(Alkyl)₃) to introduce a wide array of substituents at the C4 position.
Other palladium-catalyzed cross-coupling reactions like Suzuki (using boronic acids), Heck (using alkenes), and Negishi (using organozinc reagents) are also highly applicable for the derivatization of the 4-chloro position. nih.gov These methods are favored for their mild reaction conditions and high functional group tolerance, allowing for the synthesis of complex molecules. The reactivity of the C4-chloro group facilitates these transformations, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.
For instance, in related dihalogenated N-heteroarenes, the halide adjacent to a nitrogen atom is conventionally more reactive in Pd-catalyzed cross-couplings. nsf.gov This inherent reactivity bias makes the C4 position of the thieno[2,3-d]pyrimidine ring a prime target for such transformations. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to achieve the desired coupling products in high yields. nsf.gov
Transformations of the 6-Ethynyl Group
The ethynyl (B1212043) group at the C6 position is a versatile functional handle that allows for a variety of chemical transformations, significantly contributing to the structural diversity of thieno[2,3-d]pyrimidine derivatives.
The terminal alkyne of the 6-ethynyl group is readily amenable to further Sonogashira coupling reactions. pnas.org This palladium-copper co-catalyzed reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups by coupling the terminal alkyne with a corresponding organic halide. nih.govrsc.orgnih.gov This strategy has been effectively used to synthesize a series of 6-substituted thieno[2,3-d]pyrimidine analogs. pnas.orgnih.gov The Sonogashira reaction is a cornerstone in the synthesis of conjugated enynes and has been extensively used in the preparation of biologically active molecules. rsc.org
The general procedure for a Sonogashira coupling involves reacting the 6-ethynylthieno[2,3-d]pyrimidine derivative with an aryl or heteroaryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine like triethylamine (B128534). rsc.org
Table 1: Examples of Sonogashira Coupling Reactions on the 6-Ethynyl Group
| Reactant 1 | Reactant 2 (Aryl/Heteroaryl Halide) | Catalyst System | Product |
|---|---|---|---|
| 4-Substituted-6-ethynylthieno[2,3-d]pyrimidine | Substituted Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Substituted-6-(phenylethynyl)thieno[2,3-d]pyrimidine |
The terminal alkyne of the 6-ethynyl group is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govwikipedia.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.orgrsc.org The CuAAC reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups, making it exceptionally suitable for bioconjugation and the rapid synthesis of compound libraries. nih.govnih.gov
In the context of bioconjugation, the 6-ethynylthieno[2,3-d]pyrimidine can be "clicked" onto biomolecules (e.g., proteins, nucleic acids) that have been modified to contain an azide (B81097) group. nih.gov This allows for the specific labeling and tracking of these biomolecules. For library synthesis, a diverse collection of azides can be reacted with the 6-ethynyl scaffold to quickly generate a large number of structurally related compounds for screening in drug discovery programs. nih.gov
The reaction is typically carried out using a copper(I) source, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). wikipedia.org
Table 2: Click Chemistry with 6-Ethynylthieno[2,3-d]pyrimidine Derivatives
| Alkyne Substrate | Azide Partner | Catalyst | Product | Application |
|---|---|---|---|---|
| 4-Substituted-6-ethynylthieno[2,3-d]pyrimidine | Azido-functionalized sugar | Cu(I) | Triazole-linked glycoconjugate | Glycobiology studies |
| 4-Substituted-6-ethynylthieno[2,3-d]pyrimidine | Azide-modified peptide | Cu(I) | Triazole-linked peptide conjugate | Proteomics, Drug Delivery |
The ethynyl group can undergo hydration reactions, typically catalyzed by mercury(II) salts or other transition metal catalysts, to yield the corresponding methyl ketone at the C6 position. This transformation introduces a carbonyl functionality, which can be a site for further derivatization, such as condensation reactions to form imines or hydrazones.
Furthermore, the alkyne functionality can participate in various cycloaddition reactions beyond the CuAAC. For example, [3+2] cycloadditions with other 1,3-dipoles can lead to the formation of different five-membered heterocyclic rings. Thermal or metal-catalyzed [2+2+2] cycloadditions with other alkynes or alkenes can be employed to construct more complex polycyclic systems fused to the thieno[2,3-d]pyrimidine core.
Modifications and Functionalization of the Thieno[2,3-d]pyrimidine Core
Beyond the reactive handles at C4 and C6, the thieno[2,3-d]pyrimidine core itself can be functionalized at other positions, although this is often more challenging and may require de novo synthesis strategies.
Functionalization at the C2, C5, and C7 positions of the thieno[2,3-d]pyrimidine ring system allows for further fine-tuning of the molecule's properties.
C2 Position: The C2 position can be substituted with various groups, often introduced during the synthesis of the pyrimidine ring. For example, by using different amidine precursors, alkyl, aryl, or amino groups can be installed at C2. pnas.org
C5 Position: The C5 position of the thiophene (B33073) ring can be a site for electrophilic substitution reactions, although the reactivity is influenced by the substituents on the pyrimidine ring. Halogenation, nitration, and Friedel-Crafts reactions can potentially introduce functional groups at this position, which can then be further elaborated. Research has shown that functionalization at the 5- and 6-positions can lead to analogues with varied biological activity profiles. nih.gov
C7 Position: There is no C7 position in the standard numbering of the thieno[2,3-d]pyrimidine core. The atoms are numbered sequentially around the fused ring system, with the sulfur atom being position 8. However, if referring to a substituent on the pyrimidine nitrogen, this would be the N3 position.
The synthesis of thieno[2,3-d]pyrimidine derivatives often starts from a substituted thiophene or pyrimidine ring, allowing for the incorporation of desired functionalities at various positions from the outset. scielo.br For example, starting with a 2-aminothiophene-3-carbonitrile (B183302) allows for the construction of the fused pyrimidine ring with substituents at the C2 and C4 positions. scielo.br
Table 3: Summary of Functionalization Strategies for the Thieno[2,3-d]pyrimidine Core
| Position | Reaction Type | Example Reagents | Resulting Functional Group |
|---|---|---|---|
| C2 | Cyclization with amidines | R-C(=NH)NH₂ | Alkyl, Aryl, Amino |
| C4 | Nucleophilic Substitution | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether |
| C4 | Cross-Coupling (Suzuki) | Arylboronic acid, Pd catalyst | Aryl |
| C5 | Electrophilic Substitution | Br₂, FeBr₃ | Bromo |
Ring-Opening, Rearrangement, and Skeletal Modifications
The thieno[2,3-d]pyrimidine core is known to undergo several types of rearrangements, which can lead to diverse and structurally complex heterocyclic systems. These transformations are often driven by reaction conditions, including the presence of acids, bases, or specific reagents, and can involve the opening of one of the heterocyclic rings followed by recyclization.
One of the notable transformations in pyrimidine chemistry, which can be relevant to thieno[2,3-d]pyrimidines, is the Dimroth rearrangement. This typically involves the isomerization of a heterocyclic system where an endocyclic and an exocyclic heteroatom switch places. wikipedia.orgnih.gov For pyrimidine derivatives, this often occurs through a ring-opening and subsequent ring-closing mechanism. wikipedia.org While not specifically detailed for the 6-ethynyl derivative, this rearrangement is a known reaction pathway for various condensed pyrimidine systems. nih.gov For instance, a series of novel thieno[2,3-d]pyrimidine derivatives were synthesized utilizing a Dimroth rearrangement condensation with different anilines. scielo.br
Furthermore, research on related spiro-fused thieno[2,3-d]pyrimidines has shown that they can undergo rearrangement under Vilsmeier-Haack conditions. This process can lead to the formation of novel thienopyrimidine and quinoline (B57606) structures, indicating a significant skeletal modification of the original fused ring system. biopolymers.org.ua
More advanced strategies, termed skeletal editing, have been developed for the transformation of pyrimidines into other heterocyclic cores. One such method facilitates the conversion of pyrimidines into pyridines through a one-pot, two-step procedure. This process involves the initial activation of the pyrimidine ring, followed by a nucleophilic reaction and a Dimroth rearrangement to yield the pyridine (B92270) product. chinesechemsoc.org The applicability of this methodology to thieno[2,3-d]pyrimidine systems could offer a pathway to novel heteroaromatic scaffolds.
The following table summarizes key research findings on the rearrangement and skeletal modification of the thieno[2,3-d]pyrimidine scaffold and related structures.
| Original Scaffold | Reaction Type | Conditions | Resulting Structure(s) | Reference |
| Thieno[2,3-d]pyrimidine derivatives | Dimroth rearrangement | Condensation with anilines | N-aryl-thieno[2,3-d]pyrimidin-4-amines | scielo.br |
| Spiro-fused thieno[2,3-d]pyrimidines | Rearrangement | Vilsmeier-Haack conditions | Thienopyrimidines and Quinolines | biopolymers.org.ua |
| Pyrimidines | Skeletal Editing (C–N to C–C swap) | Activation with Tf₂O, nucleophilic addition, Dimroth rearrangement | Pyridines | chinesechemsoc.org |
These examples highlight the chemical versatility of the thieno[2,3-d]pyrimidine core and suggest that this compound could potentially undergo similar transformations, providing avenues for the synthesis of novel and diverse heterocyclic compounds.
Spectroscopic and Crystallographic Characterization for Structural Elucidation of 4 Chloro 6 Ethynylthieno 2,3 D Pyrimidine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. While specific NMR data for 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine is not extensively published, the expected spectral characteristics can be inferred from data available for closely related thieno[2,3-d]pyrimidine (B153573) analogues nih.govnih.govmdpi.com.
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, showcasing key signals that are characteristic of its unique structural features. The most downfield signal is expected to be a singlet corresponding to the proton at the 2-position of the pyrimidine (B1678525) ring (H-2). In similar heterocyclic systems, this proton typically resonates in the aromatic region. Another key singlet would arise from the proton of the ethynyl (B1212043) group (C≡C-H) at the 6-position. The thiophene (B33073) ring proton at the 5-position (H-5) would also appear as a singlet in the aromatic region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.5 - 9.0 | Singlet |
| H-5 | 7.5 - 8.0 | Singlet |
| C≡C-H | 3.0 - 3.5 | Singlet |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom. The carbon atoms of the pyrimidine and thiophene rings will resonate in the aromatic region. The quaternary carbons, such as those at the junctions of the fused rings (C-3a, C-7a) and the carbon bearing the chloro group (C-4), will also have characteristic chemical shifts. The two carbons of the ethynyl group will appear in a unique region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-4 | 155 - 160 |
| C-5 | 120 - 125 |
| C-6 | 115 - 120 |
| C-7a | 160 - 165 |
| C-3a | 130 - 135 |
| -C≡CH | 80 - 85 |
| -C≡CH | 75 - 80 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed science.gov.
COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of this compound, which has isolated spin systems, COSY would primarily be used to confirm the absence of couplings between the H-2, H-5, and ethynyl protons sdsu.eduscribd.com.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbons attached to H-2, H-5, and the ethynyl proton sdsu.eduscribd.com.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space. This can help to confirm the spatial arrangement of substituents, although for a planar molecule like this, its utility might be more focused on confirming through-space interactions with any potential interacting molecules.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₈H₃ClN₂S. The calculated exact mass would be compared to the experimentally determined mass to confirm the elemental composition. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak in an approximate 3:1 ratio.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ (³⁵Cl) | 194.9754 |
| [M+H]⁺ (³⁷Cl) | 196.9725 |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the connectivity of the molecule. Key fragmentation pathways for this compound would likely involve:
Loss of the chloro group: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical or HCl.
Fragmentation of the ethynyl group: Cleavage of the C-C bond or loss of the terminal hydrogen of the ethynyl group.
Ring cleavage: Fragmentation of the pyrimidine or thiophene rings, leading to characteristic daughter ions.
Studies on related 6-ethynylthieno[2,3-d]pyrimidin-4-anilines have shown that the ethynyl group can be a reactive site, capable of forming covalent adducts with proteins. Mass spectrometry was a key tool in identifying these covalent modifications nih.gov. This highlights the importance of MS in not only confirming the structure but also in understanding the reactivity of such compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the thieno[2,3-d]pyrimidine core, the chloro substituent, and the ethynyl group.
The primary vibrational modes anticipated for this compound and its analogues are detailed in the table below. The thieno[2,3-d]pyrimidine nucleus is characterized by C=C and C=N stretching vibrations within the aromatic rings, typically observed in the 1620-1450 cm⁻¹ region. scielo.br The presence of the ethynyl group is confirmed by two distinct absorptions: a sharp, weak band around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and another weak band in the 2150-2100 cm⁻¹ range due to the C≡C triple bond stretch. pressbooks.pub The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 800 and 600 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound and Analogues
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ethynyl (≡C-H) | Stretching | ~3300 | Weak, Sharp |
| Thiophene (C-H) | Stretching | ~3100-3000 | Medium |
| Ethynyl (C≡C) | Stretching | ~2150-2100 | Weak |
| Pyrimidine/Thiophene (C=C, C=N) | Ring Stretching | ~1620-1450 | Medium to Strong |
| Thiophene Ring | C-S Stretching | ~700-600 | Medium |
| Chloro (C-Cl) | Stretching | ~800-600 | Medium to Strong |
Note: The data presented is a composite based on characteristic frequencies of thieno[2,3-d]pyrimidines and general spectroscopic data for the specified functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic and conjugated systems like this compound, the principal electronic transitions are of the π → π* and n → π* types.
The thieno[2,3-d]pyrimidine core constitutes a significant chromophore. The fusion of the electron-rich thiophene ring with the electron-deficient pyrimidine ring, extended by the conjugation of the ethynyl group, is expected to result in absorption bands in the near-UV region. The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity. The presence of non-bonding electrons on the nitrogen and sulfur atoms also allows for lower energy n → π* transitions, which are generally weaker in intensity. The chloro substituent, acting as an auxochrome, may cause a slight bathochromic (red) shift of the absorption maxima.
Interactive Data Table: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | Thieno[2,3-d]pyrimidine ring | ~250-280 | High |
| π → π | Conjugated system (ring + ethynyl) | ~300-340 | High |
| n → π* | Pyrimidine nitrogens, Thiophene sulfur | ~340-380 | Low |
Note: The λmax values are estimations based on the electronic properties of analogous aromatic and heterocyclic systems.
X-ray Crystallography for Solid-State Structural Determination and Conformation
While the specific crystal structure of this compound has not been reported, the structure of a closely related analogue, N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-ethynylthieno[2,3-d]pyrimidin-4-amine, has been determined in a complex with the ErbB-4 kinase. This structure reveals that the 6-ethynylthieno[2,3-d]pyrimidine core is essentially planar, a characteristic feature of fused aromatic ring systems.
For comparative purposes, crystallographic data for other thieno[2,3-d]pyrimidine derivatives are presented in the table below. These analogues typically crystallize in monoclinic or triclinic systems. The planarity of the thieno[2,3-d]pyrimidine ring system is a consistent feature across these structures. The substituents at the 4- and 6-positions will influence the molecular packing and intermolecular interactions, such as hydrogen bonding or π-stacking, within the crystal lattice.
Interactive Data Table: Representative Crystallographic Data for Thieno[2,3-d]pyrimidine Analogues
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Analogue 1 (3a) | Monoclinic | P2₁/c | 10.7726 | 8.6739 | 15.3075 | 90 | 109.35 | 90 |
| Analogue 2 (3c) | Monoclinic | P2₁/n | 11.8384 | 10.9327 | 12.0156 | 90 | 114.21 | 90 |
Note: Data is for N-aryl-5,6,7,8-tetrahydrobenzo researchgate.netvscht.czthieno[2,3-d]pyrimidin-4-amine analogues as representative examples of the thieno[2,3-d]pyrimidine class. scielo.br
Computational Chemistry and Theoretical Investigations of 4 Chloro 6 Ethynylthieno 2,3 D Pyrimidine
Quantum Chemical Calculations (Density Functional Theory, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the electronic structure and predict chemical behavior with high accuracy. While specific DFT studies on 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine are not extensively published, analysis can be extrapolated from research on analogous pyrimidine (B1678525) and thienopyrimidine systems.
The electronic character of this compound is defined by its fused heterocyclic system and functional groups. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electron-donating and electron-accepting capabilities, respectively.
HOMO/LUMO Analysis : The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For thienopyrimidine derivatives, the HOMO is typically distributed over the electron-rich thiophene (B33073) ring, while the LUMO is concentrated on the electron-deficient pyrimidine ring. The presence of the electron-withdrawing chlorine atom at C4 and the π-system of the ethynyl (B1212043) group at C6 would further lower the LUMO energy, making the molecule susceptible to nucleophilic attack. DFT calculations on related chloropyrimidines and thienopyrimidines show that the LUMO often has significant lobes on the carbon atom bearing the chlorine, indicating its susceptibility to substitution. wuxibiology.com
Electrostatic Potential Mapping (MEP) : An MEP map would visualize the charge distribution across the molecule. For this compound, regions of negative electrostatic potential are expected around the nitrogen atoms of the pyrimidine ring, identifying them as hydrogen bond acceptors. Conversely, positive potential would be located on the hydrogen atoms and in the vicinity of the chloro and ethynyl groups, highlighting sites for potential nucleophilic interaction.
Table 1: Representative Quantum Chemical Parameters for Thienopyrimidine Scaffolds Note: These are generalized values based on related structures; specific calculations for this compound are not publicly available.
| Parameter | Typical Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.0 to -7.5 | Indicates electron-donating capability (nucleophilicity) |
| ELUMO | -1.5 to -2.5 | Indicates electron-accepting capability (electrophilicity) |
| Energy Gap (ΔE) | 4.0 to 5.0 | Relates to chemical reactivity and stability |
Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the outcome of chemical reactions.
Nucleophilic Attack : The most likely site for nucleophilic attack is the position with the largest LUMO coefficient. In 4-chloropyrimidines, this is consistently the C4 carbon, which is activated by the adjacent nitrogen atoms and the chlorine leaving group. wuxibiology.com This makes the C4 position highly electrophilic and prone to nucleophilic aromatic substitution (SNAr).
Electrophilic Attack : Sites for electrophilic attack are predicted by the location of the HOMO. For the thieno[2,3-d]pyrimidine (B153573) core, the HOMO is generally localized on the thiophene ring, suggesting it is more susceptible to electrophilic substitution than the pyrimidine ring.
Covalent Modification : The ethynyl group at C6 provides a unique mode of reactivity. The LUMO distribution on this group makes its terminal carbon an electrophilic center, susceptible to attack by nucleophiles. This is particularly relevant in biological contexts, where it can act as a Michael acceptor for nucleophilic residues like cysteine. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational Analysis : For derivatives where the C4-chloro group is substituted with a larger aniline (B41778) or other flexible moiety, conformational analysis becomes crucial. X-ray crystallography of a closely related 6-ethynylthieno[2,3-d]pyrimidin-4-aniline derivative bound to the kinase ErbB-4 shows the inhibitor adopts a specific, inactive conformation within the active site. nih.gov In this structure, the pyrimidine N-1 atom acts as a hydrogen bond donor to the protein backbone. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations are powerful tools for studying the dynamic behavior of a ligand within its biological target over time. For thienopyrimidine-based kinase inhibitors, MD simulations can assess the stability of the ligand-protein complex, analyze the persistence of key hydrogen bonds and other interactions, and explore the conformational flexibility of both the ligand and the protein binding pocket. nih.govnih.gov Such simulations can confirm the stability of the binding mode observed in static crystal structures and provide insights into the thermodynamics of binding.
Prediction of Chemical Reactivity and Regioselectivity
Theoretical calculations and experimental data on related compounds allow for strong predictions regarding the reactivity and regioselectivity of this compound.
Reactivity at C4 : The chlorine atom at the C4 position is the most reactive site for nucleophilic substitution. The electron-withdrawing nature of the pyrimidine nitrogens makes the C4 position highly electron-deficient and thus an excellent electrophilic center for SNAr reactions. This high reactivity and regioselectivity are widely exploited in the synthesis of 4-amino-thienopyrimidine derivatives. nih.govmdpi.com
Reactivity of the Ethynyl Group : The terminal alkyne at the C6 position is a latent electrophile. In the context of kinase inhibition, this group functions as a "warhead" for covalent irreversible inhibition. It acts as a Michael acceptor, reacting with the sulfhydryl group of a nearby cysteine residue in the enzyme's active site to form a stable covalent bond. nih.gov This mechanism of action leads to potent and prolonged inhibition.
Regioselectivity : The regioselectivity of SNAr reactions overwhelmingly favors the C4 position over other positions on the heterocyclic core. Computational studies on similar 2,4-dichloropyrimidine (B19661) systems confirm that the activation energy for nucleophilic attack at C4 is significantly lower than at C2, ensuring high selectivity. nih.gov
Molecular Docking Studies and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. Thieno[2,3-d]pyrimidine derivatives are extensively studied as inhibitors of various protein kinases, including EGFR, ErbB-2, ErbB-4, and VEGFR-2. nih.govnih.govresearchgate.net
Docking studies, supported by X-ray crystallography of analogous compounds, reveal a conserved binding mode for thieno[2,3-d]pyrimidine-based inhibitors within the ATP-binding site of kinases. nih.gov The core scaffold acts as a hinge-binder, a critical interaction for kinase inhibition.
Key interactions for a 6-ethynylthieno[2,3-d]pyrimidin-4-aniline derivative, as revealed by the crystal structure with ErbB-4, include:
Hinge Binding : A crucial hydrogen bond forms between the N1 atom of the pyrimidine ring and the backbone NH of a methionine residue in the kinase hinge region. nih.gov
Covalent Bond Formation : The terminal carbon of the 6-ethynyl group forms a covalent bond with the sulfur atom of a cysteine residue (Cys-803 in ErbB-4; Cys-797 in EGFR). nih.gov This irreversible interaction is responsible for the potent inhibitory activity of this class of compounds.
Hydrophobic Interactions : The fused thiophene ring and substituents typically occupy a hydrophobic region of the active site.
Table 2: Predicted Ligand-Target Interactions for a 4-Anilino-6-ethynylthieno[2,3-d]pyrimidine Scaffold in an ErbB Family Kinase Active Site
| Ligand Moiety | Interaction Type | Target Residue/Region | Reference |
|---|---|---|---|
| Pyrimidine N1 | Hydrogen Bond | Hinge Region (e.g., Met backbone NH) | nih.gov |
| 6-Ethynyl Group | Covalent Bond (Michael Addition) | Conserved Cysteine (e.g., Cys-803) | nih.gov |
| Thienopyrimidine Core | Hydrophobic/van der Waals | ATP Binding Pocket | nih.gov |
| C4-Substituent (e.g., aniline) | Hydrophobic/van der Waals | "Backpocket" / Solvent-exposed region | nih.gov |
Based on structural data from related inhibitors, the potential binding pockets for ligands based on the this compound core can be clearly defined within protein kinases. nih.gov
ATP-Binding Pocket : The primary binding site is the adenosine (B11128) triphosphate (ATP) pocket, a cleft between the N- and C-lobes of the kinase domain. The thienopyrimidine scaffold is designed to mimic the adenine (B156593) part of ATP.
Hinge Region : This flexible loop connects the N- and C-lobes and is the site of the key hydrogen bonding interaction that anchors the inhibitor.
Hydrophobic Backpocket : An adjacent hydrophobic pocket, often referred to as the "backpocket," can be occupied by substituents at the C4 position. The nature of the group replacing the chlorine atom dictates the interactions within this pocket and is a key area for modulating selectivity and potency. nih.gov
Covalent Binding Site : The presence of a conserved cysteine residue near the ATP pocket creates a specific binding site for the C6-ethynyl group, allowing for covalent modification. This site is a hallmark of irreversible kinase inhibitors targeting the ErbB family. nih.gov
Characterization of Hydrogen Bonding and Hydrophobic Interactions
Computational modeling, particularly molecular docking, serves as a powerful tool to elucidate the binding modes of thieno[2,3-d]pyrimidine derivatives with various biological targets. These studies reveal that the specific orientation and interactions of the scaffold within a protein's active site are governed by a combination of hydrogen bonds and hydrophobic interactions.
The thieno[2,3-d]pyrimidine core itself is a key participant in these interactions. The nitrogen atoms within the pyrimidine ring frequently act as hydrogen bond acceptors. For instance, in studies of derivatives targeting protein kinases like Epidermal Growth Factor Receptor (EGFR), the pyrimidine nitrogen atoms are often predicted to form crucial hydrogen bonds with backbone amide protons in the hinge region of the kinase domain. nih.gov This anchoring interaction is a common feature for many kinase inhibitors and is critical for potent inhibitory activity.
Substituents on the thieno[2,3-d]pyrimidine ring dictate the specificity and strength of these interactions. The 4-chloro group on the target compound, this compound, plays a significant role in modulating binding. While not a classical hydrogen bond donor or acceptor, the chlorine atom can participate in non-classical interactions such as halogen bonds and can influence the electronic properties of the pyrimidine ring. More importantly, its presence at the 4-position provides a crucial attachment point for linkers that connect to other moieties, and it orients these linked groups into specific pockets of the binding site.
The 6-ethynyl group is primarily involved in hydrophobic and van der Waals interactions. This rigid, linear group can occupy narrow, hydrophobic channels within a protein's active site. Its π-system can also engage in π-π stacking or π-alkyl interactions with aromatic or aliphatic amino acid residues like phenylalanine, tyrosine, or leucine. Docking studies on related heterocyclic compounds have shown that such hydrophobic interactions are vital for stabilizing the ligand-protein complex. plos.orgplos.org
In the context of cyclooxygenase-2 (COX-2) inhibition, for example, derivatives of the related benzothieno[3,2-d]pyrimidine scaffold have been shown to engage in strong hydrophobic interactions with various amino acid residues in the active site. mdpi.com Similarly, when targeting phosphodiesterase 7 (PDE7), the thieno[3,2-d]pyrimidin-4(3H)-one scaffold was found to engage in π–π stacking with phenylalanine residues. rsc.org These findings underscore the importance of hydrophobic contacts in the binding of this class of compounds.
A summary of typical interactions involving the thieno[2,3-d]pyrimidine scaffold is presented below.
| Interaction Type | Moiety Involved | Potential Interacting Residues |
| Hydrogen Bonding | Pyrimidine Nitrogens | Hinge region backbone amides (e.g., in kinases) |
| Hydrophobic Interactions | Thiophene Ring, Ethynyl Group | Leucine, Valine, Isoleucine, Alanine |
| π-π Stacking | Thienopyrimidine Core, Ethynyl Group | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Halogen Bonding | Chloro Group | Carbonyl oxygens, electron-rich residues |
These interactions, working in concert, determine the binding affinity and selectivity of this compound and its derivatives for their biological targets.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties. For thieno[2,3-d]pyrimidine derivatives, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful. nih.govnih.gov These methods provide a three-dimensional understanding of how different structural features influence a compound's potency.
CoMFA and CoMSIA models are built by aligning a series of related compounds (like various thieno[2,3-d]pyrimidine derivatives) and calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. These calculated fields are then correlated with the experimentally determined biological activity (e.g., IC₅₀ values).
A study on thieno-pyrimidine derivatives as inhibitors for Triple Negative Breast Cancer established robust CoMFA and CoMSIA models. nih.gov The CoMFA model yielded a leave-one-out cross-validated correlation coefficient (q²) of 0.818, and the CoMSIA model had a q² of 0.801, indicating high predictive power. nih.gov Such models generate contour maps that visualize regions where modifications to the chemical structure are likely to increase or decrease activity.
Steric Fields: Contour maps often indicate that bulky substituents are favored in certain regions for enhanced activity, while they are disfavored in others. For a molecule like this compound, this could mean that extending the ethynyl group or replacing the chloro group with larger substituents might be beneficial or detrimental, depending on the target protein's topology.
Electrostatic Fields: These maps highlight areas where positive or negative charges are favorable. For instance, an electropositive contour near the pyrimidine nitrogen atoms would suggest that their hydrogen-bonding capability is crucial for activity. The electronegative chlorine atom at the 4-position would contribute significantly to the electrostatic field in its vicinity.
Hydrophobic Fields: These contours identify regions where hydrophobic character is important for activity. A favorable hydrophobic region around the 6-position would confirm the positive contribution of the ethynyl group to binding through hydrophobic interactions. researchgate.net
Hydrogen Bond Donor/Acceptor Fields: These maps pinpoint locations where hydrogen bond donors or acceptors would improve binding affinity. For the core thieno[2,3-d]pyrimidine scaffold, acceptor contours are often seen near the pyrimidine nitrogens.
The statistical validation of these models is crucial. Key parameters are summarized in the table below.
| Parameter | Symbol | Description | Typical Value for a Good Model |
| Cross-validated Correlation Coefficient | q² | A measure of the internal predictive ability of the model. | > 0.5 |
| Non-cross-validated Correlation Coefficient | r² | A measure of how well the model fits the training set data. | > 0.6 |
| Optimal Number of Components | ONC | The number of principal components that results in the highest q². | Varies |
These 3D-QSAR studies provide a powerful predictive framework, offering valuable guidance for the rational design and optimization of new, more potent thieno[2,3-d]pyrimidine derivatives. nih.govnih.gov
In Silico Prediction of Physicochemical Descriptors Relevant to Lead-Likeness and Pharmacokinetic Behavior in Pre-clinical Models
In silico methods are indispensable in modern drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. These predictions help identify candidates with favorable pharmacokinetic profiles and low toxicity risk early in the development process, reducing late-stage attrition. For derivatives of the thieno[2,3-d]pyrimidine scaffold, several computational studies have been performed to assess their drug-likeness and pharmacokinetic behavior. ekb.egresearchgate.netnih.govnih.gov
A primary step in this assessment is the evaluation of Lipinski's Rule of Five, which predicts oral bioavailability. The rule states that a compound is more likely to be orally active if it has:
A molecular weight (MW) of ≤ 500 Da
A calculated octanol-water partition coefficient (logP) of ≤ 5
≤ 5 hydrogen bond donors (HBD)
≤ 10 hydrogen bond acceptors (HBA)
This compound and its close analogs generally exhibit good compliance with these rules. Computational studies on related series of thieno[2,3-d]pyrimidines have shown that they possess promising physicochemical and pharmacokinetic properties. researchgate.net
Further in silico analyses predict a range of ADMET parameters. For instance, studies on thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors predicted that most derivatives have low to very low Blood-Brain Barrier (BBB) penetration levels, which is often desirable to minimize central nervous system side effects. nih.gov These studies also predicted a non-inhibitory effect against key metabolic enzymes like Cytochrome P450 2D6 (CYP2D6), suggesting a lower potential for drug-drug interactions. nih.gov
The following table summarizes key physicochemical and pharmacokinetic descriptors often predicted for thieno[2,3-d]pyrimidine derivatives in silico.
| Descriptor | Abbreviation | Importance in Drug Discovery | Predicted Trend for Thieno[2,3-d]pyrimidines |
| Molecular Weight | MW | Influences solubility, permeability, and diffusion. | Generally compliant with Lipinski's rules (< 500 Da). |
| LogP | cLogP / MLogP | Measures lipophilicity, affecting absorption and distribution. | Typically within the optimal range for drug-likeness (< 5). |
| Topological Polar Surface Area | TPSA | Predicts cell permeability and BBB penetration. | Moderate values, suggesting good intestinal absorption. ekb.eg |
| Human Intestinal Absorption | HIA | Percentage of drug absorbed from the gut. | Predicted to have moderate to good absorption capability. ekb.eg |
| Blood-Brain Barrier Penetration | BBB | Predicts potential for CNS effects. | Often predicted to be low to very low. nih.gov |
| CYP2D6 Inhibition | - | Risk of drug-drug interactions. | Generally predicted to be non-inhibitory. nih.gov |
| Aqueous Solubility | LogS | Affects absorption and formulation. | Varies with substitution, can be a point for optimization. |
| Number of Rotatable Bonds | nRotb | Influences conformational flexibility and bioavailability. | Typically low, indicating good oral bioavailability. |
Pre Clinical Biological Activity and Mechanistic Investigations of 4 Chloro 6 Ethynylthieno 2,3 D Pyrimidine and Its Derivatives
In Vitro Biochemical and Enzymatic Assays
Biochemical and enzymatic assays are fundamental in preclinical research to identify molecular targets and characterize the interactions between a compound and its biological target. For derivatives of 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine, these assays have been crucial in elucidating their mechanism of action as potent enzyme inhibitors.
Identification and Validation of Specific Molecular Targets (e.g., Protein Kinases: EGFR, ErbB-2, ErbB-4, FLT3, c-Met, aPKCι/ζ; other enzymes)
Research has identified the ErbB family of receptor tyrosine kinases as primary molecular targets for 6-ethynylthieno[2,3-d]pyrimidine derivatives. nih.govpnas.orgnih.gov This family, which includes the epidermal growth factor receptor (EGFR, or ErbB-1), ErbB-2 (also known as HER2), and ErbB-4, plays a critical role in cell proliferation and survival; its dysregulation is a hallmark of many cancers. researchgate.net
Specifically, 4-anilino substituted derivatives of 6-ethynylthieno[2,3-d]pyrimidine have been validated as potent inhibitors of EGFR, ErbB-2, and ErbB-4. pnas.orgresearchgate.net The covalent modification of these kinases, confirmed through X-ray crystallography and mass spectrometry, provides definitive evidence of direct target engagement. nih.govpnas.org While the ErbB family represents the most extensively studied target, the broader thieno[2,3-d]pyrimidine (B153573) scaffold has been associated with the inhibition of other kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), suggesting that derivatives of this compound could potentially interact with other kinases as well. nih.govresearchgate.net
Biochemical Characterization of Ligand-Target Interactions (e.g., IC50, Ki determination, binding kinetics)
The inhibitory potency of 6-ethynylthieno[2,3-d]pyrimidin-4-aniline derivatives against ErbB family kinases has been quantified using biochemical assays. These compounds have demonstrated significant inhibitory activity against both EGFR and ErbB-2, with IC50 values in the low nanomolar range. researchgate.net Because the mechanism involves time-dependent covalent modification, the reported IC50 values are considered relative potencies under specific assay conditions. researchgate.net
One study detailed the enzymatic inhibition of a series of these derivatives, with results highlighting their potent activity. For example, certain analogs showed IC50 values ranging from 7 to 63 nM in both EGFR and ErbB-2 enzyme assays. researchgate.net
| Compound Derivative | Target Kinase | IC50 (nM) |
|---|---|---|
| 6-ethynylthieno[2,3-d]pyrimidin-4-aniline series | EGFR | 7 - 63 |
| 6-ethynylthieno[2,3-d]pyrimidin-4-aniline series | ErbB-2 | 7 - 63 |
Elucidation of Inhibitory Mechanisms (e.g., ATP-competitive, covalent modification, allosteric modulation)
The inhibitory mechanism of 6-ethynylthieno[2,3-d]pyrimidine derivatives against the ErbB kinase family has been thoroughly investigated and is characterized by a dual mechanism. The compounds act as ATP-competitive inhibitors, where the thienopyrimidine core binds to the ATP-binding site in the kinase domain. nih.govresearchgate.net A key interaction involves a hydrogen bond formation between the pyrimidine (B1678525) N-1 atom and the backbone NH of a methionine residue in the hinge region of the kinase. researchgate.net
Crucially, these compounds also function as irreversible inhibitors through covalent modification. pnas.org The ethynyl (B1212043) group at the 6-position acts as a reactive center that forms a covalent bond with a conserved cysteine residue located near the ATP binding pocket of the ErbB kinases (Cys-797 in EGFR, Cys-805 in ErbB-2, and Cys-803 in ErbB-4). nih.govpnas.org This was confirmed by an X-ray crystal structure of a derivative in complex with ErbB-4, which showed a covalent bond between the terminal carbon of the acetylene (B1199291) moiety and the sulfhydryl group of Cys-803. nih.govnih.gov Further validation was provided by mass spectrometry, which detected the formation of a covalent adduct between a related derivative and Cys-797 of EGFR. nih.govpnas.org This irreversible binding leads to a sustained inhibition of kinase activity.
Cell-Based Functional Assays
Cell-based assays provide a crucial link between biochemical activity and physiological response, assessing a compound's effect on living cells. For derivatives of this compound, these assays have confirmed their antiproliferative effects and offered insights into the cellular pathways they modulate.
Assessment of Antiproliferative Activity in Disease-Relevant Cell Lines (e.g., cancer cell lines, bacterial strains)
Derivatives of the 6-ethynylthieno[2,3-d]pyrimidine scaffold have demonstrated potent antiproliferative activity across a diverse panel of human cancer cell lines. This activity is consistent with their inhibition of key oncogenic drivers like EGFR and ErbB-2. researchgate.net Numerous studies have reported the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives against cell lines from breast, liver, colon, and lung cancers, among others. nih.govbohrium.comalliedacademies.orgekb.eg
For instance, one derivative showed potent activity against the breast cancer cell lines T-47D and MDA-MB-468, with GI50 values of 0.495 µM and 0.568 µM, respectively. bohrium.com Other related compounds have shown strong activity against liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancer cells, in some cases exceeding the potency of reference drugs like Doxorubicin. nih.govalliedacademies.org
| Derivative Class | Cancer Cell Line | Cancer Type | Reported Activity (IC50/GI50 in µM) |
|---|---|---|---|
| Hexahydrocycloocta nih.govguidetomalariapharmacology.orgthieno[2,3-d]pyrimidine | T-47D | Breast | 0.495 |
| Hexahydrocycloocta nih.govguidetomalariapharmacology.orgthieno[2,3-d]pyrimidine | MDA-MB-468 | Breast | 0.568 |
| Thieno[2,3-d]pyrimidine-sulfonamide conjugate | MCF-7 | Breast | 22.12 |
| 4-Anilino-thieno[2,3-d]pyrimidine | HCT-116 | Colon | 2.80 |
| 4-Anilino-thieno[2,3-d]pyrimidine | HepG-2 | Liver | 4.10 |
| 2-Mercaptothieno[2,3-d]pyrimidine | MCF-7 | Breast | 3.25 (µg/ml) |
| 4-Amino-thieno[2,3-d]pyrimidine | MCF-7 | Breast | 0.013 |
| 4-Amino-thieno[2,3-d]pyrimidine | MDA-MB-231 | Breast | 0.056 |
Modulation of Cellular Pathways and Signaling Cascades (e.g., cell cycle progression, apoptosis induction, autophagy)
Beyond simply halting proliferation, active derivatives of thieno[2,3-d]pyrimidines have been shown to modulate fundamental cellular processes that control cell fate. The inhibition of oncogenic signaling pathways by these compounds can lead to cell cycle arrest and the induction of programmed cell death, or apoptosis.
One study investigating a potent hexahydrocycloocta nih.govguidetomalariapharmacology.orgthieno[2,3-d]pyrimidine derivative found that it induced cell cycle arrest at the G2/M phase in the MDA-MB-468 breast cancer cell line. bohrium.com The same study observed an accumulation of cells in the pre-G1 phase, which is indicative of DNA fragmentation and a hallmark of apoptosis. bohrium.com This suggests that the compound's cytotoxic effects are mediated, at least in part, by disrupting cell cycle progression and triggering the apoptotic cascade. bohrium.com Research on the related thieno[3,2-d]pyrimidine scaffold has also demonstrated the ability of derivatives to induce apoptosis, further supporting this as a key mechanism of action for this class of compounds. nih.gov
Target Engagement Studies in Cellular Contexts (e.g., cellular thermal shift assay, NanoBRET)
While specific Cellular Thermal Shift Assay (CETSA) or NanoBRET data for this compound is not extensively available in the public domain, the mechanism of action of its derivatives, particularly as covalent kinase inhibitors, has been confirmed through other robust methodologies. For instance, mass spectrometry has been employed to demonstrate the covalent modification of the Epidermal Growth Factor Receptor (EGFR) by 6-ethynylthieno[2,3-d]pyrimidine derivatives nih.govnih.gov. This technique directly confirms target engagement by identifying the formation of a covalent adduct between the inhibitor and a specific cysteine residue within the kinase's active site nih.govnih.gov.
CETSA is a powerful biophysical technique used to verify drug-target engagement in living cells. It operates on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal stabilization can be quantified, providing evidence of target engagement. Similarly, NanoBRET (Bioluminescence Resonance Energy Transfer) is another proximity-based assay that can quantitatively measure compound binding to a target protein in live cells. These assays are invaluable for confirming that a compound reaches and interacts with its intended target in a complex cellular environment. Although specific data for the named compound is lacking, the covalent nature of its derivatives' interaction with their targets, as demonstrated by mass spectrometry, strongly suggests durable target engagement.
Phenotypic Screening for Desired Biological Outcomes in Cell Models
Phenotypic screening of derivatives of this compound has primarily focused on their anti-proliferative and cytotoxic effects in various cancer cell lines. These screens aim to identify compounds that produce a desired biological outcome, such as the inhibition of cancer cell growth, without a priori knowledge of the specific molecular target.
A number of studies have demonstrated the potent anti-cancer activity of thieno[2,3-d]pyrimidine derivatives in cellular models. For example, various analogues have shown significant inhibitory effects on breast cancer cell lines such as MCF-7 and MDA-MB-231, as well as other cancer cell lines including HCT-116 (colon), HepG2 (liver), and A549 (lung) nih.govnih.govmdpi.comnih.govnih.govnih.govnih.govmdpi.comresearchgate.netmdpi.com. The anti-proliferative activity is often attributed to the inhibition of key signaling pathways involved in cancer cell growth and survival.
The "Cell Painting" assay is a high-content imaging-based phenotypic screening approach that uses a cocktail of fluorescent dyes to stain multiple cellular compartments nih.govpharmaron.comrevvity.comrevvitysignals.comtechnologynetworks.com. This technique allows for the generation of a detailed morphological profile of cells upon compound treatment. While not specifically reported for this compound derivatives, this type of unbiased phenotypic screening could reveal novel mechanisms of action or identify unexpected therapeutic applications for this class of compounds.
The table below summarizes the reported anti-proliferative activities of various thieno[2,3-d]pyrimidine derivatives in different cancer cell lines.
| Compound Class | Cell Line | Biological Outcome | Reference |
| 2-Alkyl-4-Amino-Thieno[2,3-d]pyrimidines | MCF-7, MDA-MB-231 | Anti-proliferative activity | researchgate.net |
| 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 | Cytotoxic activity | nih.govmdpi.com |
| Thieno[2,3-d]pyrimidine derivatives | HCT-116, Hela, MDA-MB-231, MCF7, PC3 | Antitumor activity | nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | HepG2, PC3 | Inhibition of cell growth | nih.gov |
Structure-Activity Relationship (SAR) and Structure-Target Relationship (STR) Elucidation
The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Extensive SAR and STR studies have been conducted to optimize their potency and selectivity as kinase inhibitors.
The substituent at the C4 position of the thieno[2,3-d]pyrimidine ring plays a crucial role in determining the compound's affinity and selectivity for its target kinase. The 4-chloro group of the parent compound serves as a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution.
In the context of EGFR inhibitors, 4-anilino derivatives have been extensively explored nih.govnih.gov. The aniline (B41778) moiety typically occupies the ATP-binding pocket of the kinase, and its substitution pattern can significantly influence binding affinity. For example, the presence of a 3-chloro-4-{[(3-fluorophenyl)methyl]oxy}aniline group at the C4 position has been shown to be favorable for potent inhibition of both EGFR and ErbB-2 nih.gov. The pyrimidine N-1 atom of the thieno[2,3-d]pyrimidine core often forms a critical hydrogen bond with the backbone NH of a methionine residue in the hinge region of the kinase nih.gov.
The nature of the C4 substituent can also impact the selectivity of the inhibitor. By modifying the C4-anilino group, it is possible to tune the selectivity of these compounds for different members of the ErbB family of receptor tyrosine kinases.
The 6-ethynyl group is a key pharmacophore in many thieno[2,3-d]pyrimidine-based kinase inhibitors, as it acts as a Michael acceptor, enabling the formation of a covalent bond with a nucleophilic cysteine residue in the active site of the target kinase nih.govnih.gov. This irreversible binding leads to prolonged inhibition of the enzyme's activity.
X-ray crystallography studies of a 6-ethynylthieno[2,3-d]pyrimidine derivative in complex with ErbB-4 revealed a covalent bond between the terminal acetylenic carbon and the sulfhydryl group of Cys-803 nih.gov. This observation confirmed the role of the 6-ethynyl group in the covalent modification of ErbB family kinases. Mass spectrometry analysis further substantiated these findings by showing the formation of a covalent adduct between a 6-ethynylthieno[2,3-d]pyrimidine derivative and Cys-797 of EGFR nih.govnih.gov.
The reactivity of the 6-ethynyl group can be modulated by other substituents on the thienopyrimidine core. For instance, the presence of a basic propargylic amine can enhance the rate of covalent modification nih.gov. This "tunable" reactivity allows for the design of covalent inhibitors with optimized pharmacokinetic and pharmacodynamic profiles.
Modifications to the thieno[2,3-d]pyrimidine core itself, such as the introduction of substituents on the thiophene (B33073) ring or the replacement of the thiophene with another heterocycle, can have a profound impact on the biological profile of the resulting compounds.
For example, the isomeric thieno[3,2-d]pyrimidine scaffold has also been explored for the development of kinase inhibitors mdpi.com. While both scaffolds can yield potent inhibitors, the specific substitution patterns required for optimal activity can differ.
Furthermore, the introduction of substituents at the C5 and C6 positions of the thiophene ring can influence the orientation of the molecule within the kinase active site and provide additional points of interaction. For instance, multitargeted antifolates based on 6-substituted thieno[2,3-d]pyrimidines have been developed, where the C6 substituent plays a key role in their selectivity for folate receptors promegaconnections.com.
Pre-clinical In Vivo Pharmacodynamic Studies in Relevant Animal Models
Pre-clinical in vivo studies are essential for evaluating the therapeutic potential of drug candidates in a whole-animal setting. For derivatives of this compound, these studies have primarily focused on their anti-tumor efficacy in xenograft models.
In one study, a 6-ethynylthieno[2,3-d]pyrimidine derivative demonstrated significant anti-tumor activity in a BT474 human breast cancer xenograft model nih.gov. This model is characterized by the overexpression of the ErbB-2 receptor, a key target of this class of inhibitors. The observed in vivo efficacy provides a strong rationale for the further development of these compounds as anti-cancer agents.
Pharmacodynamic studies in such models typically involve the assessment of target engagement and downstream signaling modulation in tumor tissue. This can be achieved through techniques such as immunohistochemistry or western blotting to measure the levels of phosphorylated target proteins and downstream effectors. Such studies are crucial for establishing a clear link between the compound's mechanism of action and its observed anti-tumor effects.
Assessment of Target Engagement and Pathway Modulation in vivo
Derivatives of 6-ethynylthieno[2,3-d]pyrimidine have been identified as potent covalent modifiers of the ErbB family of receptor tyrosine kinases, which includes the epidermal growth factor receptor (EGFR, ErbB1). pnas.orgnih.gov The core mechanism of action involves the formation of a covalent bond between the ethynyl group of the compound and a conserved cysteine residue located near the ATP-binding pocket of the kinase domain. pnas.orgnih.gov
In vivo, this covalent modification is designed to lead to irreversible inhibition of the kinase, thereby blocking the downstream signaling pathways that drive cell proliferation and survival. Mass spectrometry analysis of a truncated, catalytically competent form of EGFR treated with a propargylic amine derivative of thienopyrimidine confirmed the formation of a covalent complex with Cys-797 of EGFR. pnas.orgnih.gov This irreversible binding provides a strong indication of target engagement at the molecular level.
While detailed in vivo studies on downstream pathway modulation for this compound itself are not extensively published, the demonstrated covalent modification of EGFR by analogous 6-ethynylthieno[2,3-d]pyrimidine derivatives suggests a direct and sustained inhibition of this critical signaling pathway in a preclinical setting. pnas.orgnih.gov
Proof-of-Concept for Biochemical Efficacy in Disease Models (e.g., tumor growth inhibition in xenograft models, reduction of infection markers)
The therapeutic potential of 6-ethynylthieno[2,3-d]pyrimidine derivatives has been demonstrated in in vivo xenograft models of cancer. pnas.org Specifically, two aniline-substituted derivatives of 6-ethynylthieno[2,3-d]pyrimidine, referred to as compounds 7 and 8 in a key study, were evaluated for their antitumor activity in a BT474 human breast carcinoma xenograft model. pnas.org
These compounds exhibited significant in vivo efficacy, leading to tumor regression at higher doses and substantial tumor growth inhibition at lower doses. pnas.org The results from this in vivo study provide strong proof-of-concept for the biochemical efficacy of the 6-ethynylthieno[2,3-d]pyrimidine scaffold in a cancer model.
| Compound | Dose (mg/kg, b.i.d.) | Tumor Growth Inhibition (%) | Observations |
|---|---|---|---|
| 6-ethynylthieno[2,3-d]pyrimidin-4-aniline Derivative 7 | 100 | >100 | Tumor Regression |
| 6-ethynylthieno[2,3-d]pyrimidin-4-aniline Derivative 7 | 30 | 95 | Strong Inhibition |
| 6-ethynylthieno[2,3-d]pyrimidin-4-aniline Derivative 8 | 100 | >100 | Tumor Regression |
| 6-ethynylthieno[2,3-d]pyrimidin-4-aniline Derivative 8 | 30 | 98 | Strong Inhibition |
Supporting the potential of this scaffold, other substituted thieno[2,3-d]pyrimidine derivatives have also shown significant anti-tumor effects in vivo. For example, N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine-2,4-diamine demonstrated notable antitumor activity in an MDA-MB-435 xenograft model. nih.gov
Conclusion
Summary of Key Academic Findings on 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine
Academic research has primarily identified this compound as a crucial intermediate in the synthesis of a class of potent, covalent enzyme inhibitors. The key academic findings are centered on the derivatives of this compound rather than the compound in isolation. The thieno[2,3-d]pyrimidine (B153573) scaffold is recognized for its versatile biological potential, with various derivatives being explored for anticancer, antimicrobial, and antiviral properties. ontosight.ai
The most significant finding is the role of the 6-ethynylthieno[2,3-d]pyrimidine core in creating covalent modifiers of ErbB family receptor tyrosine kinases, which include EGFR, ErbB-2, and ErbB-4. nih.govnih.gov In these derivatives, the chloro group at the 4-position is typically substituted with a 4-anilino group. The terminal carbon of the ethynyl (B1212043) moiety at the 6-position has been shown through X-ray crystallography to form a covalent bond with a conserved cysteine residue (e.g., Cys-797 in EGFR) within the ATP binding pocket of the kinase. nih.govnih.gov This mechanism of irreversible inhibition represents a major advancement in kinase inhibitor design, offering a distinct approach compared to reversible ATP-competitive inhibitors. nih.gov
Broader Significance in Chemical Biology and Pre-clinical Drug Discovery
The this compound scaffold holds considerable significance in the fields of chemical biology and pre-clinical drug discovery. It serves as a valuable building block for the development of targeted covalent inhibitors (TCIs), a class of drugs that has shown promise in overcoming acquired resistance to traditional, reversible inhibitors in cancer therapy. nih.gov
The broader thieno[2,3-d]pyrimidine class of compounds has been investigated for activity against a range of biological targets, highlighting its status as a privileged structure in medicinal chemistry. nih.govnih.gov The specific introduction of an ethynyl group, as seen in this compound, provides a "warhead" for covalent bond formation, a key strategy in modern drug design. This allows for the creation of highly potent and selective inhibitors with a prolonged duration of action. nih.gov The ability to use this compound to generate a library of diverse molecules is crucial for pre-clinical structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of new drug candidates targeting the ErbB kinase family and potentially other enzymes. nih.govnih.gov
Future Perspectives and Unaddressed Research Questions
While the utility of this compound as a synthetic intermediate is well-established, several avenues for future research remain open. A primary focus will likely be the continued use of this scaffold to synthesize novel derivatives targeting kinases implicated in various cancers.
Key unaddressed research questions include:
Expanded Target Scope: Could the 6-ethynylthieno[2,3-d]pyrimidine scaffold be adapted to covalently target other protein families that possess a suitably located cysteine or other nucleophilic residue?
Selectivity Profiling: What is the comprehensive selectivity profile of inhibitors derived from this scaffold across the entire human kinome? A broader understanding could reveal potential off-target effects or identify new therapeutic applications.
Overcoming Resistance: Can new generations of inhibitors based on this core structure be designed to overcome emerging resistance mechanisms to current covalent EGFR inhibitors?
Optimization of the Core: Beyond modifying the 4-position, what is the therapeutic potential of modifying other positions on the thieno[2,3-d]pyrimidine ring system to further enhance drug-like properties such as solubility, metabolic stability, and cell permeability?
Future work will likely involve the synthesis of more diverse libraries of compounds from this compound to address these questions and fully exploit the therapeutic potential of this chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
